(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
(5Z)-2-(4-Bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolone derivative characterized by a 1,3-thiazol-4-one core substituted at position 2 with a 4-bromoanilino group and at position 5 with a 3-methoxyphenylmethylidene moiety. This compound belongs to a class of molecules known for their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The Z-configuration of the exocyclic double bond at position 5 is critical for its conformational stability and bioactivity .
Properties
Molecular Formula |
C17H13BrN2O2S |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
BFJZSFUXLDCVQC-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The preparation of (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one follows a multi-step pathway centered on thiazole ring formation and Schiff base condensation . Key intermediates include 4-bromoaniline and 3-methoxybenzaldehyde derivatives, which undergo sequential reactions to yield the target compound.
Thiazole Ring Formation
The thiazole core is synthesized via cyclization of thiourea derivatives with α-haloketones. For example, 4-bromoaniline reacts with carbon disulfide in the presence of ethyl chloroacetate to form a thiosemicarbazide intermediate, which is subsequently cyclized under acidic conditions. This step typically achieves yields of 65–75% when optimized.
Condensation with 3-Methoxybenzaldehyde
The methylidene group at position 5 is introduced through a condensation reaction between the thiazol-4-one intermediate and 3-methoxybenzaldehyde. This step requires anhydrous conditions, with glacial acetic acid or DMF as solvents and piperidine as a catalyst. The reaction proceeds via a keto-enol tautomerization mechanism, favoring the (5Z)-configuration due to steric and electronic effects.
Optimization of Reaction Conditions
Catalytic Systems
Catalyst selection significantly impacts reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Ethanol | 80 | 6 | 68 |
| Sodium acetate | DMF | 100 | 4 | 72 |
| Piperidine | Glacial AcOH | 120 | 3 | 81 |
Piperidine in glacial acetic acid emerges as the optimal system, achieving 81% yield by facilitating both cyclization and condensation.
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures, while protic solvents (e.g., ethanol) improve stereoselectivity. Mixed solvent systems (e.g., DMF/water) are occasionally employed to balance reactivity and solubility.
Purification and Characterization
Purification Techniques
Crude products are purified via:
Spectroscopic Confirmation
-
NMR : NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, CH=), 3.84 (s, 3H, OCH3).
-
IR : Peaks at 1685 cm (C=O), 1590 cm (C=N), and 1240 cm (C-O-C).
-
MS : m/z 364.26 [M+H], consistent with the molecular formula CHBrNOS.
Challenges and Mitigation Strategies
Isomer Control
The (5Z)-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis. Catalytic amounts of molecular sieves (4Å) are added to absorb residual moisture.
Byproduct Formation
Side products like E-isomers or dimerized species are minimized by:
Industrial-Scale Adaptations
Batch processes are preferred for large-scale synthesis, with flow chemistry emerging as an alternative to enhance reproducibility. Key parameters for scale-up include:
-
Residence time : 2–3 hours in continuous reactors.
-
Catalyst recovery : Piperidine is recycled via distillation, reducing costs by ~15%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical cyclization | 68 | 95 | 12.50 |
| Microwave-assisted | 78 | 98 | 9.80 |
| Flow chemistry | 75 | 97 | 8.40 |
Microwave-assisted synthesis offers the best balance of yield and cost, reducing reaction times by 40% compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
Research indicates that thiazole derivatives, including (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one, exhibit significant antimicrobial properties. These compounds are believed to act against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | S. aureus | 8 µg/mL |
These results suggest the compound's potential as an antimicrobial agent against resistant strains.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
Case Study: Antitumor Evaluation
In vitro studies on breast cancer cell lines (MCF7) demonstrated that this compound exhibited significant cytotoxicity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 6.45 |
| This compound | HeLa (cervical cancer) | 7.12 |
The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of key signaling molecules associated with cancer growth.
Interaction with Biological Targets
This compound interacts with specific enzymes and receptors involved in microbial resistance and tumor growth regulation.
Biochemical Pathways : The compound is known to induce S-phase arrest in the cell cycle and activate caspase pathways leading to apoptosis.
Pharmacokinetics
Studies on similar thiazole derivatives suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. This enhances their potential for therapeutic use.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following comparison focuses on structural analogs of (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one, emphasizing substituent effects, synthetic efficiency, and physicochemical properties.
Structural Analogs and Substituent Effects
Key Observations :
- Electron-Donating Groups : Methoxy substituents (e.g., 3-methoxy or 3,4-dimethoxy) improve solubility and electronic interactions but may reduce membrane permeability .
- Halogen Substituents : Bromine and chlorine atoms enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins .
- Steric Effects : Bulky groups at position 2 (e.g., pyrrolidin-1-yl) can reduce bioactivity by limiting access to active sites .
Key Observations :
- Microwave Synthesis : Offers superior yields (70–96%) and shorter reaction times (40–60 minutes) compared to traditional methods .
- Knoevenagel Condensation: Lower yields (65–85%) but remains useful for introducing diverse benzylidene substituents .
Physicochemical Properties
Key Observations :
Biological Activity
(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring structure with various substituents that influence its biological activity. Its molecular formula is with a molecular weight of approximately 348.2 g/mol. The presence of the bromine atom and methoxy group is significant for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by fitting into their active sites, leading to altered biochemical pathways. This is particularly relevant in cancer therapy where enzyme inhibition can prevent tumor growth.
- Antioxidant Activity : The thiazole derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle, preventing cancer cell proliferation.
- Induction of Apoptosis : They activate apoptotic pathways, leading to programmed cell death.
Antimicrobial Activity
Thiazole derivatives exhibit significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have shown that these compounds are effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : They also demonstrate antifungal properties, inhibiting the growth of fungi such as Candida species.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
Research indicates that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Thiazolidinone Derivatives : A study explored a series of thiazolidinone derivatives related to this compound, demonstrating enhanced anti-inflammatory and anticancer activities compared to standard drugs .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of similar thiazole compounds using DPPH radical scavenging assays, revealing significant activity that supports their use in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one?
- Methodology : The compound can be synthesized via Knoevenagel condensation between a thiazolidin-4-one precursor (e.g., 2-(4-bromoanilino)-1,3-thiazol-4-one) and 3-methoxybenzaldehyde under basic conditions (e.g., sodium acetate in acetic acid). Reflux for 6–8 hours ensures optimal yield (70–85%). Purification involves recrystallization from ethanol or DMF-acetic acid mixtures .
- Key Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 20:80). Adjust stoichiometry of aldehyde to thiazolidinone (1:1.2) to account for volatility of aldehydes.
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR : Use and NMR to confirm Z-configuration of the methylidene group (δ 7.2–7.5 ppm for vinyl protons; coupling constant ) .
- IR : Identify thiazol-4-one carbonyl stretching (~1700 cm) and C-Br vibrations (~600 cm) .
- X-ray Crystallography : Resolve stereochemistry and verify intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate promising activity .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Pre-treat cells with 10 µM compound for 48 hours; IC values <20 µM warrant further study .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes using 100 W microwave irradiation. This improves yield by 15–20% while minimizing side products .
- Solvent Optimization : Replace acetic acid with ethanol-DMF (1:1) to enhance solubility of intermediates. Add molecular sieves to absorb water and shift equilibrium toward product .
Q. How to resolve contradictory data in biological activity studies?
- Case Example : If a compound shows high in vitro efficacy but low in vivo activity:
Assess metabolic stability via liver microsome assays (e.g., rat CYP450 isoforms).
Modify the 3-methoxyphenyl group to reduce Phase I metabolism (e.g., replace -OCH with -CF) .
- Statistical Tools : Use ANOVA to compare batch-to-batch variability or dose-response inconsistencies. Apply post-hoc tests (e.g., Tukey’s HSD) for multi-group analyses .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Core Modifications :
- Replace the 4-bromoanilino group with 4-fluoroanilino to enhance lipophilicity (logP increase by 0.5).
- Introduce electron-withdrawing groups (e.g., -NO) on the thiazole ring to improve target binding .
Q. How do computational methods elucidate mechanisms of action?
- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or tubulin). Prioritize binding poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy .
Q. How is stereochemical purity ensured during synthesis?
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol, 90:10) to separate Z/E isomers. Retention time differences >2 minutes confirm configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for the Z-isomer (negative Cotton effect at 280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
